molecular formula C22H23NO7S B2706712 Methyl 5-[butanoyl-(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate CAS No. 518318-73-5

Methyl 5-[butanoyl-(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2706712
CAS RN: 518318-73-5
M. Wt: 445.49
InChI Key: SIQRZWPLIZVFJM-UHFFFAOYSA-N
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Description

Methyl 5-[butanoyl-(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C22H23NO7S and its molecular weight is 445.49. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Transformations

In the realm of organic synthesis, researchers have explored novel methods and transformations involving related benzofuran compounds. For example, a study detailed a ‘One-Pot’ Anellation Method transforming Heptalene-4,5-dicarboxylates into Benzo[a]heptalenes, involving reactions with lithiated N,N-dialkylamino methyl sulfones or methyl phenyl sulfone. This work showcases the versatility and reactivity of related sulfone and benzofuran structures in complex organic synthesis processes (Abou‐Hadeed & Hansen, 1997).

Pharmacological Applications

Investigations into pharmacological potentials of benzofuran derivatives have led to significant findings. For instance, one study synthesized halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, testing them for antimicrobial activity against various microbes. This research highlights the antimicrobial potential of benzofuran derivatives, pointing towards their use in developing new antimicrobial agents (Krawiecka et al., 2012).

Molecular Design and Drug Discovery

Further extending into drug discovery, certain benzofuran derivatives have been synthesized for specific therapeutic applications. A notable study involves the practical synthesis of an orally active CCR5 antagonist, demonstrating the role of benzofuran derivatives in creating therapeutic molecules for treating conditions such as HIV (Ikemoto et al., 2005).

Enzyme Inhibition for Therapeutic Targets

Research on benzofuran derivatives has also extended into enzyme inhibition, with novel compounds being evaluated for their inhibitory activities against enzymes like acetylcholinesterase. This is crucial for developing treatments for neurodegenerative diseases like Alzheimer's, showcasing the compound's potential in medicinal chemistry and therapy development (Luo et al., 2005).

properties

IUPAC Name

methyl 5-[butanoyl-(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO7S/c1-5-6-20(24)23(31(26,27)17-10-8-16(28-3)9-11-17)15-7-12-19-18(13-15)21(14(2)30-19)22(25)29-4/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQRZWPLIZVFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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